![molecular formula C12H11F3O B2682337 [3-(2,3,4-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol CAS No. 2287315-24-4](/img/structure/B2682337.png)
[3-(2,3,4-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(2,3,4-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol, also known as TFPAM-1, is a chemical compound that has been synthesized and studied for its potential applications in scientific research.
Applications De Recherche Scientifique
[3-(2,3,4-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to selectively inhibit the activity of a specific subtype of G protein-coupled receptors (GPCRs), known as GABAB receptors, which are involved in the regulation of neurotransmitter release and synaptic plasticity.
Mécanisme D'action
[3-(2,3,4-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol acts as a positive allosteric modulator of GABAB receptors, which means that it enhances the activity of these receptors in the presence of the natural ligand, gamma-aminobutyric acid (GABA). It does this by binding to a specific site on the receptor that is distinct from the GABA binding site, and causing a conformational change that increases the affinity of the receptor for GABA.
Biochemical and Physiological Effects:
[3-(2,3,4-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol has been shown to enhance GABA-mediated inhibition in the central nervous system, leading to a decrease in neuronal excitability and an overall reduction in synaptic transmission. This has potential implications for the treatment of neurological disorders such as epilepsy and anxiety, which are characterized by excessive neuronal activity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of [3-(2,3,4-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol is its selectivity for GABAB receptors, which allows for more precise manipulation of these receptors in experimental settings. However, one limitation is its relatively low potency, which may require higher concentrations to achieve desired effects.
Orientations Futures
There are several potential future directions for research on [3-(2,3,4-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol. One area of interest is the development of more potent analogues that could be used in lower concentrations. Another area is the investigation of the effects of [3-(2,3,4-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol on other GPCR subtypes, which could have implications for the treatment of other neurological disorders. Additionally, the use of [3-(2,3,4-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol in combination with other drugs or therapies could be explored as a potential treatment strategy.
Méthodes De Synthèse
[3-(2,3,4-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol can be synthesized using a multistep process that involves the reaction of bicyclo[1.1.1]pentane with 2,3,4-trifluorobenzaldehyde, followed by reduction with sodium borohydride and subsequent protection of the resulting alcohol with tert-butyldimethylsilyl chloride. The protected alcohol can then be selectively deprotected with tetra-n-butylammonium fluoride to yield the final product, [3-(2,3,4-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol.
Propriétés
IUPAC Name |
[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O/c13-8-2-1-7(9(14)10(8)15)12-3-11(4-12,5-12)6-16/h1-2,16H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHKRVEUXGFUKME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C3=C(C(=C(C=C3)F)F)F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(2,3,4-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

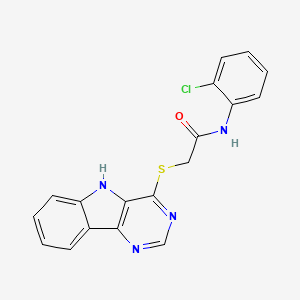
![1-(2-Fluorophenyl)-4-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B2682256.png)
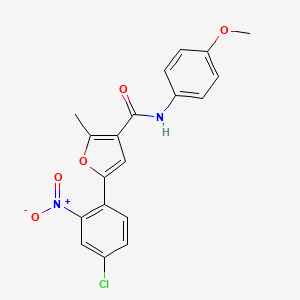
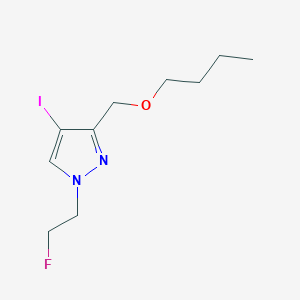
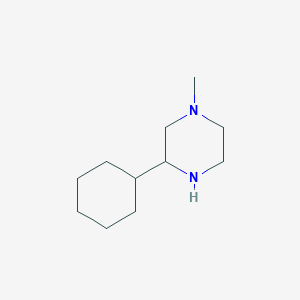

![(2Z)-2-[(2-chloro-4-fluorophenyl)imino]-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2682266.png)
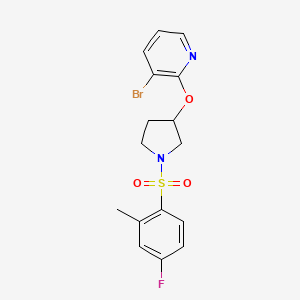
![2-(2,5-Dimethylphenyl)-4-[(2-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2682269.png)
![3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-(2-phenoxyethyl)urea](/img/structure/B2682270.png)
![2-{[bis(3-pyridinylmethyl)amino]methyl}-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one](/img/structure/B2682271.png)
![N-(3-methylbutyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/structure/B2682273.png)
![N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-oxo-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B2682274.png)
![4-acetyl-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2682277.png)